molecular formula C23H20BF6N B8135912 2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate

2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate

Cat. No.: B8135912
M. Wt: 435.2 g/mol
InChI Key: KBOHIZGPKZYYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate is a robust acridinium-based photocatalyst. It is known for its high chemical stability and attenuated redox potential, making it an excellent alternative to transition-metal-based photocatalysts . This compound is widely used in various photoredox catalysis applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate typically involves the reaction of 2,7-difluoro-9-mesitylacridine with methyl iodide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions often include:

    Solvent: Acetonitrile or dichloromethane

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Crystallization or chromatography to ensure high purity

    Quality Control: Rigorous testing to meet industrial standards

Chemical Reactions Analysis

Types of Reactions

2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate undergoes various types of reactions, including:

    Oxidation: Acts as a photocatalyst in oxidation reactions

    Reduction: Facilitates reduction reactions under photoredox conditions

    Substitution: Participates in nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Uses oxygen or other oxidizing agents under light irradiation

    Reduction: Employs reducing agents like sodium borohydride or hydrogen gas

    Substitution: Involves nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce various substituted acridinium derivatives .

Scientific Research Applications

2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate exerts its effects involves photoredox catalysis. Upon light irradiation, the compound undergoes photoexcitation, generating reactive intermediates that facilitate various chemical transformations. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate is unique due to its:

Properties

IUPAC Name

2,7-difluoro-10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N.BF4/c1-13-9-14(2)22(15(3)10-13)23-18-11-16(24)5-7-20(18)26(4)21-8-6-17(25)12-19(21)23;2-1(3,4)5/h5-12H,1-4H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOHIZGPKZYYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=C(C=CC3=[N+](C4=C2C=C(C=C4)F)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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